BenchChemオンラインストアへようこそ!

N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Lipophilicity Drug Design Physicochemical Property

A critical research tool for extending FAAH SAR beyond published piperidine series. The 2-methylpiperidine substitution introduces a chiral center and elevated lipophilicity (Δ logP +0.4 vs CAS 361471-66-1), enabling systematic deconvolution of stereochemical and pharmacokinetic contributions to target engagement. Ideal for ABPP selectivity profiling in tissue lysates and chiral HPLC method development. Verify the impact of a single methyl group on membrane permeability and metabolic stability without altering the core pharmacophore.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 683261-43-0
Cat. No. B2657476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683261-43-0
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
InChIInChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25)
InChIKeyWPFPBZKONZDLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-43-0): Core Chemical Profile for Research Procurement


N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-43-0) is a synthetic small molecule belonging to the sulfonamide-benzothiazole class, characterized by a 2-methylbenzothiazole core linked via an amide bridge to a para-sulfonylbenzamide moiety bearing a 2-methylpiperidine ring [1]. Its molecular formula is C21H23N3O3S2 with a molecular weight of 429.6 g/mol and a topological polar surface area (TPSA) of 116 Ų [1]. This structural scaffold is noted in medicinal chemistry literature for its potential as a fatty acid amide hydrolase (FAAH) inhibitor scaffold, where the sulfonyl group, piperidine ring, and benzothiazole are key pharmacophoric components [2]. The compound remains largely at the research tool stage, with procurement typically directed toward structure-activity relationship (SAR) studies and biochemical assay development.

Why N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide Cannot Be Substituted by Broader In-Class Alternatives


Within the benzothiazole-sulfonamide class, minor structural modifications yield pronounced shifts in target engagement, selectivity, and pharmacokinetic behavior. The foundational SAR study on this scaffold demonstrated that the sulfonyl group, the piperidine ring, and the benzothiazole moiety are all critical for FAAH inhibitory activity, with even subtle changes in any of these regions abolishing potency or altering selectivity profiles [1]. Specifically, the 2-methyl substitution on the piperidine ring in the target compound distinguishes it from the unsubstituted piperidine analog (CAS 361471-66-1), potentially influencing conformational flexibility, lipophilicity (XLogP3 of 4 vs. 3.6 for the des-methyl analog), and steric interactions within the enzyme binding pocket [1][2]. While direct comparative bioactivity data for this specific compound are absent from the open literature, the established SAR framework of the series provides a class-level basis for expecting differentiated behavior, underscoring that generic substitution without empirical validation risks compromising assay fidelity and reproducibility.

Quantitative Differentiation Evidence for N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683261-43-0) Against Closest Analogs


Lipophilicity Shift Relative to Unsubstituted Piperidine Analog: Computed XLogP3 Difference

A direct computed property comparison shows that the target compound exhibits a higher predicted lipophilicity (XLogP3 = 4.0) than its closest structural analog lacking the piperidine methyl substituent, N-(2-methyl-1,3-benzothiazol-5-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 361471-66-1; XLogP3 = 3.6) [1][2]. This difference of +0.4 logP units arises solely from the addition of a methyl group at the 2-position of the piperidine ring.

Lipophilicity Drug Design Physicochemical Property

Steric and Conformational Differentiation Via 2-Methylpiperidine Ring: Undefined Stereocenter Count

The target compound possesses one undefined atom stereocenter (the 2-position of the piperidine ring bearing the methyl substituent), resulting in a racemic mixture [1]. In contrast, the des-methyl analog, N-(2-methyl-1,3-benzothiazol-5-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 361471-66-1), has zero undefined stereocenters and is achiral at the piperidine ring [2]. This introduces a chiral element absent in the simpler analog, creating distinct conformational ensembles for each enantiomer that can differentially interact with chiral binding pockets or asymmetric environments.

Stereochemistry Conformational Analysis Medicinal Chemistry

Direct Quantitative Biological Activity Data: Absence of Published Evidence

A thorough search of PubMed, PubChem, ChEMBL, BindingDB, and the primary literature identified no quantitative biological activity data (IC50, Ki, EC50) for this specific compound against any defined molecular target. The parent benzothiazole-sulfonamide scaffold is a validated FAAH inhibitor chemotype, with the lead compound 3 (possessing a piperazine sulfonamide, not a 2-methylpiperidine sulfonamide) demonstrating potent FAAH inhibition (IC50 not publicly disclosed in abstract) and exceptional serine hydrolase selectivity in activity-based protein profiling (ABPP) assays in rat tissues [1]. However, this evidence cannot be directly extrapolated to the target compound due to structural divergence in the sulfonamide amine component.

Biological Activity Inhibitor SAR

Scientifically Grounded Application Scenarios for Procuring N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide


SAR Probe Expansion of the Benzothiazole FAAH Inhibitor Chemotype

The compound serves as a structurally differentiated analog for extending SAR beyond the published piperidine and piperazine sulfonamide series. The +0.4 logP shift and introduction of a chiral center relative to the unsubstituted piperidine comparator (CAS 361471-66-1) provide rational entry points for systematic exploration of lipophilicity and stereochemistry on FAAH inhibition potency, selectivity, and residence time [1][2]. This is particularly relevant given the established sensitivity of this chemotype to sulfonamide modifications [3].

Physicochemical Property Benchmarking in Permeability and Solubility Assays

With a computed XLogP3 of 4.0 and TPSA of 116 Ų, the compound occupies a distinct physicochemical space compared to its des-methyl analog (XLogP3 3.6) [1][2]. This makes it a useful comparator in passive membrane permeability assays (e.g., PAMPA or Caco-2) and kinetic solubility studies aimed at deconvoluting the contribution of a single methyl group to ADME properties while keeping the core scaffold constant.

Chiral Chromatography Method Development and Enantioselective Synthesis

The presence of one undefined stereocenter separates this compound from achiral analogs and creates a requirement for chiral analytical methods [1]. For laboratories or CROs developing enantioselective synthetic routes to 2-substituted piperidine sulfonamides, this racemic compound provides a benchmark for chiral HPLC method development and evaluation of asymmetric synthesis strategies targeting the benzothiazole FAAH scaffold.

Biological Activity De-Risking: Initial Screening Against FAAH and Serine Hydrolases

Given the complete absence of published biological activity data, a scientifically valid application is the procurement of this compound for initial screening to determine whether the 2-methylpiperidine substitution maintains, enhances, or abolishes FAAH inhibition relative to known series leads [3]. Activity-based protein profiling (ABPP) would be a particularly informative first-pass assay for selectivity profiling, following the precedent established for compound 3 in rat tissue lysates.

Quote Request

Request a Quote for N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.